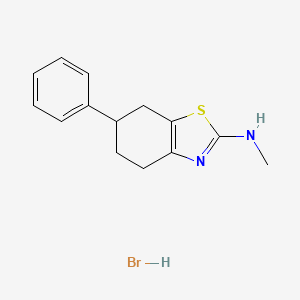

N-methyl-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

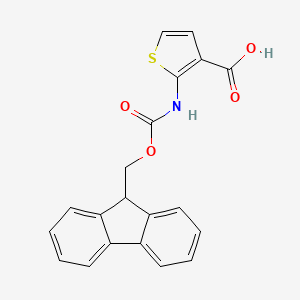

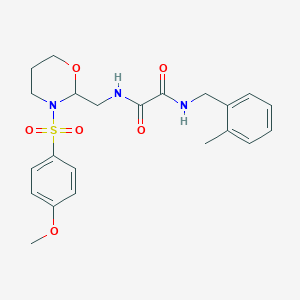

“N-methyl-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide” is a chemical compound with the molecular formula C14H17BrN2S . It is related to the compound “N-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine”, which has the molecular formula C8H12N2S .

Physical And Chemical Properties Analysis

The molecular weight of “N-methyl-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide” is 325.27 . For the related compound “N-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine”, it is a solid with a molecular weight of 168.26 .Applications De Recherche Scientifique

- Application : MPTP is used to create animal models of Parkinson’s disease. It selectively destroys dopaminergic neurons in the substantia nigra, mimicking the disease’s symptoms .

- Mechanism : Once inside the brain, MPTP is metabolized into MPP+ by the enzyme monoamine oxidase B (MAO-B). MPP+ interferes with mitochondrial metabolism, leading to cell death and oxidative stress .

- Context : Researchers have explored novel indole derivatives, including MPTP, for their potential anti-HIV-1 activity .

- Findings : Molecular docking studies suggest that MPTP may have anti-HIV-1 properties, although further investigation is needed .

- Observation : MPTP significantly increases Tau protein phosphorylation at the Ser262 position in human neuronal tumor cells (M17 cells) .

- Study : Researchers have investigated the protective effects of phenylpropionamides in MPTP-induced Parkinson’s disease mouse models .

Parkinson’s Disease Research:

Anti-HIV-1 Studies

Tau Protein Phosphorylation

Phenylpropionamides and Parkinson’s Disease Models

Custom Synthesis and Bulk Manufacturing

Mécanisme D'action

Target of Action

The primary target of N-methyl-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide is dopaminergic neurons in the brain, specifically in the substantia nigra . These neurons are responsible for the production of dopamine, a neurotransmitter that plays a crucial role in motor control and reward-driven behavior.

Mode of Action

The compound is lipophilic and can cross the blood-brain barrier . Once inside the brain, it is metabolized into a toxic cation by the enzyme monoamine oxidase B (MAO-B) of glial cells, specifically astrocytes . This toxic cation interferes with the function of dopaminergic neurons .

Pharmacokinetics

The compound’s lipophilic nature allows it to cross the blood-brain barrier and reach its target in the brain . The compound is metabolized by the enzyme MAO-B, and its toxicity can be mitigated by the administration of monoamine oxidase inhibitors (MAOIs) such as selegiline .

Result of Action

The result of the compound’s action is the destruction of dopaminergic neurons in the substantia nigra of the brain . This destruction leads to a decrease in the production of dopamine, causing symptoms similar to those of Parkinson’s disease .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the presence of MAOIs can inhibit the metabolism of the compound to its toxic form, thereby minimizing its toxicity . Additionally, the compound’s lipophilic nature allows it to cross the blood-brain barrier, which can be influenced by factors such as the individual’s age, health status, and the presence of certain diseases .

Propriétés

IUPAC Name |

N-methyl-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2S.BrH/c1-15-14-16-12-8-7-11(9-13(12)17-14)10-5-3-2-4-6-10;/h2-6,11H,7-9H2,1H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCFBVGMFSJQIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(S1)CC(CC2)C3=CC=CC=C3.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

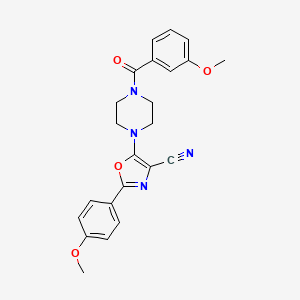

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxybenzyl)acetamide](/img/structure/B2756805.png)

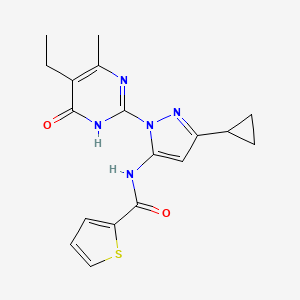

![Methyl 3-({[2-(methoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2756811.png)

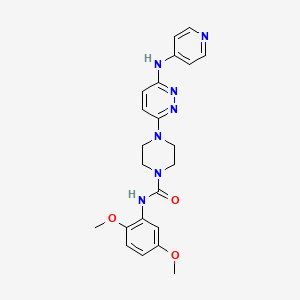

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,3-dimethoxybenzoate](/img/structure/B2756821.png)